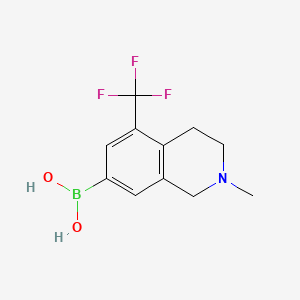
(2-Methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-methyl-5-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-7-yl]boronic acid: is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a trifluoromethyl-substituted isoquinoline ring. The trifluoromethyl group imparts unique chemical properties, making this compound valuable in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-methyl-5-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-7-yl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron-containing compounds.
Substitution: Various trifluoromethyl-substituted derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, [2-methyl-5-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-7-yl]boronic acid is used as a building block for constructing complex molecules. Its boronic acid group makes it suitable for Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds .
Biology: The trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceuticals, making it a valuable component in drug design .
Medicine: In medicinal chemistry, [2-methyl-5-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-7-yl]boronic acid is explored for its potential therapeutic properties. Its unique chemical structure allows for the design of novel drugs targeting specific biological pathways .
Industry: Industrially, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its reactivity and functional group compatibility make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [2-methyl-5-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-7-yl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes . The trifluoromethyl group can enhance binding affinity and selectivity towards target proteins, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: This compound also contains a trifluoromethyl group and a boronic acid group, making it similar in reactivity and applications.
3-(Trifluoromethyl)phenylboronic acid: Another trifluoromethyl-substituted boronic acid with similar chemical properties.
3,5-Bis(trifluoromethyl)phenylboronic acid: This compound has two trifluoromethyl groups, providing unique reactivity and applications.
Uniqueness: The uniqueness of [2-methyl-5-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-7-yl]boronic acid lies in its isoquinoline ring structure, which imparts distinct chemical properties and reactivity compared to other trifluoromethyl-substituted boronic acids. This structural feature makes it valuable in the design of novel compounds with specific biological and chemical properties.
Properties
Molecular Formula |
C11H13BF3NO2 |
|---|---|
Molecular Weight |
259.03 g/mol |
IUPAC Name |
[2-methyl-5-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-7-yl]boronic acid |
InChI |
InChI=1S/C11H13BF3NO2/c1-16-3-2-9-7(6-16)4-8(12(17)18)5-10(9)11(13,14)15/h4-5,17-18H,2-3,6H2,1H3 |
InChI Key |
QWPSUHXSNFKECW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(CCN(C2)C)C(=C1)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















